3-Methoxypyridine-2-sulfonamide
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Overview
Description
3-Methoxypyridine-2-sulfonamide is an organic compound with the molecular formula C6H8N2O3S. It is a derivative of pyridine, featuring a methoxy group at the 3-position and a sulfonamide group at the 2-position.
Mechanism of Action
Target of Action
The primary targets of 3-Methoxypyridine-2-sulfonamide are Phosphatidylinositol 3-kinase (PI3K) and mammalian rapamycin receptor (mTOR) . These targets play a crucial role in cell proliferation, survival, migration, and metabolism .
Mode of Action
This compound interacts with its targets, PI3K and mTOR, by inhibiting their activity . This inhibition can simultaneously improve the efficiency of anti-tumor therapy .
Biochemical Pathways
The inhibition of PI3K and mTOR by this compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth. The inhibition of this pathway leads to decreased phosphorylation of AKT, an important downstream effector of PI3K .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, the compound can cause cell cycle arrest in the G0/G1 phase .
Biochemical Analysis
Biochemical Properties
3-Methoxypyridine-2-sulfonamide has been found to interact with enzymes and proteins in biochemical reactions . For instance, it has been synthesized as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian rapamycin receptor (mTOR), which play crucial roles in cell proliferation, survival, migration, and metabolism .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to inhibit cell proliferation and induce apoptosis in certain cell types . Furthermore, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level by inhibiting PI3K and mTOR, leading to decreased phosphorylation of AKT, an important downstream effector of PI3K .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxypyridine-2-sulfonamide typically involves the sulfonation of 3-methoxypyridine. One common method includes the reaction of 3-methoxypyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide . The reaction conditions generally require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, the purification process often involves crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
3-Methoxypyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly as an anti-cancer agent.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-3-sulfonamide
- 4-Methoxypyridine-2-sulfonamide
- 3-Methoxypyridine-4-sulfonamide
Uniqueness
3-Methoxypyridine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
3-methoxypyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-11-5-3-2-4-8-6(5)12(7,9)10/h2-4H,1H3,(H2,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTFTODLVLJQPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566809-26-4 |
Source
|
Record name | 3-methoxypyridine-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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